molecular formula C16H16Cl2N4O2S2 B2356264 3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA CAS No. 295346-87-1

3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA

Cat. No.: B2356264
CAS No.: 295346-87-1
M. Wt: 431.35
InChI Key: NFINQMYTOGHHQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA is a complex organic compound characterized by the presence of chlorophenyl groups and disulfide linkages

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[[[(4-chlorophenyl)carbamoylamino]methyldisulfanyl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4O2S2/c17-11-1-5-13(6-2-11)21-15(23)19-9-25-26-10-20-16(24)22-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H2,19,21,23)(H2,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFINQMYTOGHHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NCSSCNC(=O)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA involves its interaction with molecular targets through its chlorophenyl and disulfide groups. The disulfide bond can undergo redox reactions, influencing the redox state of target molecules. The chlorophenyl groups can participate in various interactions, including hydrophobic interactions and nucleophilic substitutions .

Comparison with Similar Compounds

3-(4-CHLOROPHENYL)-1-{[({[(4-CHLOROPHENYL)CARBAMOYL]AMINO}METHYL)DISULFANYL]METHYL}UREA can be compared with similar compounds such as:

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